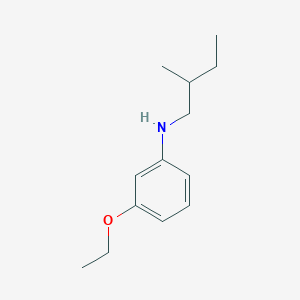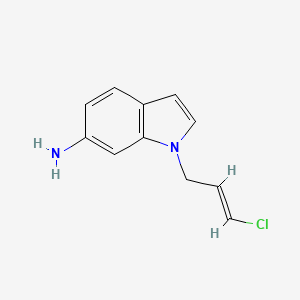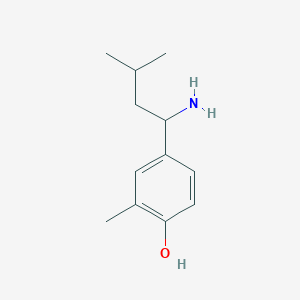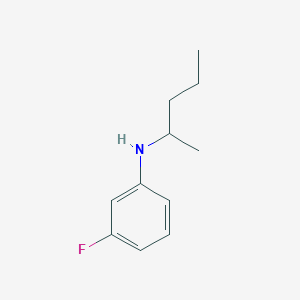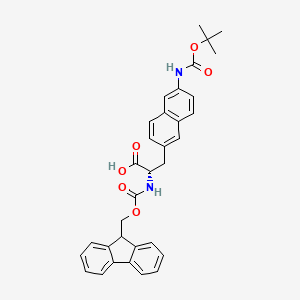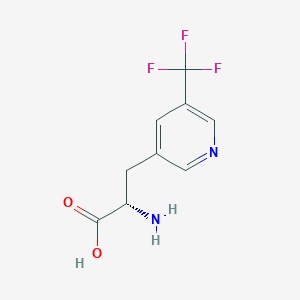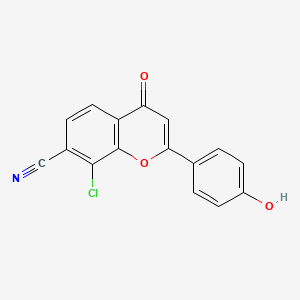
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form the desired chromene derivative.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to specific proteins or nucleic acids, affecting their function. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can be compared with other chromone derivatives, such as:
6-Hydroxy-2-(2-phenylethyl)chromone: Known for its anti-inflammatory properties.
5,7-Dihydroxy-2-(2-phenylethyl)chromone: Studied for its antioxidant activity.
8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Investigated for its potential anticancer effects.
The unique combination of functional groups in this compound makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H8ClNO3 |
|---|---|
Molekulargewicht |
297.69 g/mol |
IUPAC-Name |
8-chloro-2-(4-hydroxyphenyl)-4-oxochromene-7-carbonitrile |
InChI |
InChI=1S/C16H8ClNO3/c17-15-10(8-18)3-6-12-13(20)7-14(21-16(12)15)9-1-4-11(19)5-2-9/h1-7,19H |
InChI-Schlüssel |
ZJHHZCIPLUMCAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)C#N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


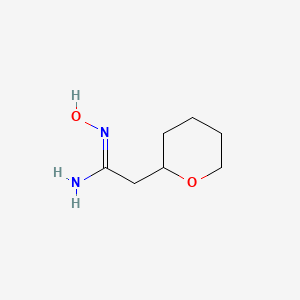
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)
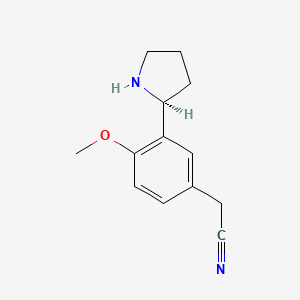

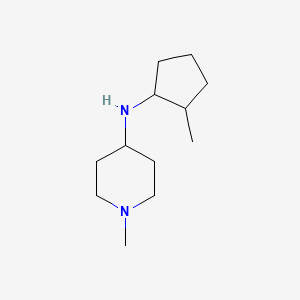
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
